molecular formula C20H20N2O2 B5620716 N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5620716
M. Wt: 320.4 g/mol
InChI Key: NYULGVHTGCWKRB-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a carboxamide group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine
  • N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine
  • N-(2-ethyl-6-methylphenyl) alanine

Uniqueness

N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-15-12-8-9-13(2)18(15)21-20(23)17-14(3)24-22-19(17)16-10-6-5-7-11-16/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYULGVHTGCWKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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